Thr101

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thr101 is a chemical compound known for its inhibitory activity against phosphomannose isomerase. This enzyme plays a crucial role in the conversion of mannose-6-phosphate to fructose-6-phosphate. This compound is particularly significant in the study of congenital disorders of glycosylation type Ia, where it selectively inhibits phosphomannose isomerase without affecting phosphomannose mutase 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thr101 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Thr101 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of this compound .

Scientific Research Applications

Thr101 has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: this compound is employed in research related to congenital disorders of glycosylation type Ia, providing insights into the disease mechanisms.

Medicine: The compound is explored for its potential therapeutic applications in treating diseases related to enzyme dysfunction.

Industry: This compound is used in the development of biochemical assays and diagnostic tools

Mechanism of Action

Thr101 exerts its effects by selectively inhibiting phosphomannose isomerase. This inhibition prevents the conversion of mannose-6-phosphate to fructose-6-phosphate, disrupting the glycosylation process. The molecular target of this compound is the active site of phosphomannose isomerase, where it binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Ebselen: A selenium-containing compound with similar inhibitory activity against NADPH oxidase.

Phosphomannose mutase 2 inhibitors: Compounds that inhibit phosphomannose mutase 2, another enzyme involved in glycosylation.

Uniqueness of Thr101

This compound is unique in its selective inhibition of phosphomannose isomerase without affecting phosphomannose mutase 2. This specificity makes it a valuable tool in studying congenital disorders of glycosylation type Ia and exploring potential therapeutic applications .

Biological Activity

Thr101, a sulfur-containing compound, has garnered attention in pharmacological research due to its biological activity, particularly its interaction with NADPH-oxidase 2 (Nox2). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

This compound exhibits moderate inhibitory activity against Nox2, with an IC50 value of approximately 4 μM. This suggests that it can effectively reduce the activity of this enzyme, which plays a crucial role in the production of reactive oxygen species (ROS) in various physiological and pathological processes . The compound's structure reveals that the presence of sulfur is integral to its activity, as modifications to the sulfur component significantly alter its binding and inhibitory properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | IC50 (μM) | Target | Effect |

|---|---|---|---|

| Nox2 Assay | 4 | NADPH-oxidase 2 | Moderate inhibition |

| Binding Assay | 4 | Nox2 | Equivalent potency to activity assay |

These findings indicate that this compound exhibits consistent potency in both binding and functional assays, reinforcing its potential as a therapeutic agent targeting oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have explored the implications of this compound's biological activity:

- Oxidative Stress and Inflammation : Research indicates that compounds inhibiting Nox2 can mitigate oxidative stress and inflammation in various models. For instance, this compound's inhibition of Nox2 may contribute to protective effects against conditions like cardiovascular diseases and neurodegenerative disorders .

- Cytotoxicity Studies : In vitro studies assessing cytotoxicity reveal that this compound may exhibit selective toxicity towards certain cancer cell lines. Further investigations are needed to elucidate the specific pathways through which this compound induces cell death in malignant cells.

- Comparative Analysis : A comparative study of this compound with other Nox inhibitors demonstrated that while some analogs showed lower IC50 values, this compound's structural integrity provides unique advantages in terms of bioavailability and metabolic stability .

Properties

Molecular Formula |

C14H10FNOS |

|---|---|

Molecular Weight |

259.30 g/mol |

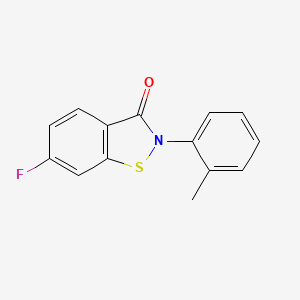

IUPAC Name |

6-fluoro-2-(2-methylphenyl)-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C14H10FNOS/c1-9-4-2-3-5-12(9)16-14(17)11-7-6-10(15)8-13(11)18-16/h2-8H,1H3 |

InChI Key |

BUIZTXXZBDUOCR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thr101; Thr-101; Thr 101; NOX Inhibitor VII; NOX InhibitorVII; NOX Inhibitor-VII; NOX-Inhibitor-VII |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.